9-Chloro Triamcinolone Acetonide 21-Acetate

Overview

Description

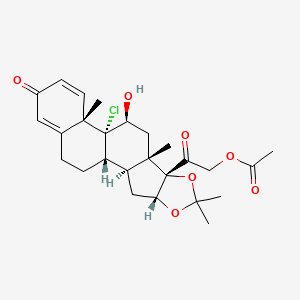

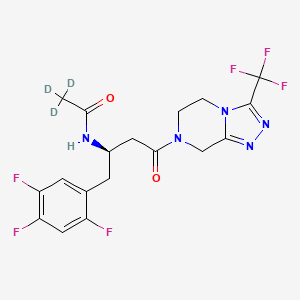

9-Chloro Triamcinolone Acetonide 21-Acetate is an impurity of Triamcinolone Acetonide . Triamcinolone Acetonide is a glucocorticoid used for the treatment of asthma and allergy . It is also known as 9-Chloro 21-Acetyloxy Triamcinolone Acetonide .

Synthesis Analysis

The synthesis of Triamcinolone Acetonide Acetate involves several steps . The process starts with an acetic acid tetraene material as a raw material, which undergoes an oxidation reaction under the effect of methanoic acid and potassium permanganate. The oxide obtained is then subjected to a ring-reducing reaction under the effect of perchloric acid and N-bromosuccinimide. The ring-reducing material is then subjected to a fluorination reaction under the effect of fluorine hydride and dimethylformamide to obtain a triamcinolone acetonide acetate crude product. The crude product is then purified to obtain the triamcinolone acetonide acetate .Molecular Structure Analysis

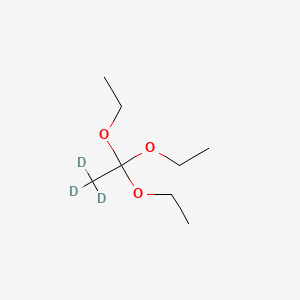

The molecular formula of 9-Chloro Triamcinolone Acetonide 21-Acetate is C26H33ClO7 . The molecular weight is 492.99 .Scientific Research Applications

Ophthalmology Applications

Triamcinolone Acetonide, including its derivatives, has been extensively researched for its efficacy in treating ocular conditions. It is used intravitreally for conditions such as diabetic macular edema, retinal vein occlusions, uveitis, and in combination with anti-VEGF therapies. Studies show that Triamcinolone Acetonide can improve vision and reduce inflammation in noninfectious uveitis-associated macular edema. It also serves as a long-acting steroid, providing potential benefits in a variety of intraocular disorders despite risks of ocular hypertension and cataract formation (Y. Tao & J. Jonas, 2010; Joanne Thomas et al., 2022).

Dermatology Applications

In dermatology, Triamcinolone Acetonide's applications extend to treating various inflammatory dermatoses such as eczema and psoriasis. It has shown efficacy in double-blind comparisons with other topical corticosteroids, highlighting its potency and therapeutic benefit in skin conditions (R. N. Brogden et al., 2012).

Pharmacological Properties

The pharmacological review of Triamcinolone Acetonide emphasizes its synthetic glucocorticoid properties, offering a first-line therapy option in allergic rhinitis through nasal formulations. It significantly relieves symptoms without significant systemic absorption or HPA axis suppression at therapeutic dosages. This highlights its safety and efficacy profile in managing allergic conditions (W. Jeal & D. Faulds, 1997).

Safety And Hazards

properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHGAALQXFDXBJ-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)Cl)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747352 | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Chloro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro Triamcinolone Acetonide 21-Acetate | |

CAS RN |

10392-75-3 | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Chloro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SM7Q0E2FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)